![molecular formula C11H18N4O2S B6435083 N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide CAS No. 2549041-77-0](/img/structure/B6435083.png)
N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
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Description
“N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide” is a derivative of heterocyclic compounds and can be used as a pharmaceutical intermediate . It has a molecular formula of C19H22N8 and a molecular weight of 362.43 .
Molecular Structure Analysis
The molecular structure of “N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide” is complex, with a pyrimidin-4-yl group attached to a piperidin-4-yl group via a methanesulfonamide linker . Further analysis would require more specific data or computational modeling .Physical And Chemical Properties Analysis
“N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Future Directions
The future directions for “N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide” could involve further studies on its synthesis, properties, and potential applications. For instance, its potential use in non-linear optics has been suggested . Additionally, its derivatives could be explored for their anti-tubercular activity .
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate cell growth and survival .
Mode of Action
N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of the kinase . This results in the inhibition of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . When PKB is inhibited, it can no longer phosphorylate its substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been found to be orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide leads to a decrease in cell proliferation and survival . In vivo, representative compounds modulated biomarkers of signaling through PKB and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The action of N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is recommended to store the compound in an inert atmosphere at room temperature for optimal stability .
properties
IUPAC Name |
N-methyl-N-(1-pyrimidin-4-ylpiperidin-4-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-14(18(2,16)17)10-4-7-15(8-5-10)11-3-6-12-9-13-11/h3,6,9-10H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFWDGHSOQJNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide |
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